molecular formula C7H8ClNO3 B1338036 Ethyl 2-chloro-4-methyloxazole-5-carboxylate CAS No. 78451-11-3

Ethyl 2-chloro-4-methyloxazole-5-carboxylate

Cat. No.: B1338036
CAS No.: 78451-11-3
M. Wt: 189.59 g/mol
InChI Key: STXSAAHINIUMBV-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate typically involves the reaction of 2-chloro-4-methyloxazole with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methyloxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at reflux temperatures.

Major Products

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major product is 2-chloro-4-methyloxazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-chloro-4-methyloxazole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved may include the formation of covalent bonds with active site residues or the stabilization of transition states during enzymatic reactions.

Comparison with Similar Compounds

Ethyl 2-chloro-4-methyloxazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-chlorooxazole-5-carboxylate
  • Methyl 2-chlorooxazole-5-carboxylate
  • 2-Chlorooxazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the chlorine atom at specific positions on the oxazole ring allows for targeted modifications and applications in various fields.

Biological Activity

Ethyl 2-chloro-4-methyloxazole-5-carboxylate (CAS Number: 78451-11-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a chlorine substituent at the second position and a carboxylate group at the fifth position. Its molecular formula is C7H8ClNO3C_7H_8ClNO_3 with a molecular weight of approximately 189.6 g/mol. The presence of the ethyl group enhances its solubility, making it suitable for various chemical and biological applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions :
    • Reacting ethyl 2-chloroacetoacetate with urea under controlled conditions.
  • Cyclization Reactions :
    • Utilizing appropriate precursors that facilitate the formation of the oxazole ring structure.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or serve as intermediates in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of enzymes linked to inflammatory processes, which could be beneficial in developing anti-inflammatory drugs.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential .
  • Enzyme Interaction Studies :
    • In another study, this compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The results showed that the compound inhibited COX-1 and COX-2 with IC50 values of 25 µM and 30 µM, respectively, suggesting its potential as an anti-inflammatory agent .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom can participate in electrophilic interactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction modulates the activity of these targets, leading to various biological effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-bromo-4-methyloxazole-5-carboxylateBromine instead of chlorineDifferent reactivity profiles due to bromine
Ethyl 2-chloro-4-methylthiazole-5-carboxylateThiazole ring instead of oxazoleKnown for distinct pharmacological properties
Ethyl 2-amino-4-methyloxazole-5-carboxylateAmino group substitutionPotentially higher reactivity due to amino group

This table illustrates how this compound compares with structurally similar compounds, highlighting its unique properties and potential applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXSAAHINIUMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509802
Record name Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78451-11-3
Record name Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1.50 g (0.016 mol) of N-isopropylcyclohexylamine in 20 ml of dry THF at -78° C. was added, under nitrogen, 4.1 ml of 2.4 M BuLi in hexane. The solution was stirred at -78° C. for 5 min. A solution of 1.55 g (0.01 mol) of the compound of Example 1, in 10 ml of THF, was added dropwise to the above lithium N-isopropylcyclohexylamide solution. The reaction mixture turned deep red. After 5 min. of stirring, 5 ml of CCl4 was added to the red solution and the reaction mixture was stirred at -78° C. for 1 hr. Thereafter, the reaction mixture was poured into water and extracted with 100 ml of ether. The ether solution was washed with 1 N HCl, dried (MgSO4) and concentrated under reduced pressure. The residue was chromatographed on silica gel using 10% ether/petroleum ether as eluant. The first 800 ml of eluate gave a solid which was recrystallized from hexane at low temperature to give 200 mg of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate as white solid, mp 61°-72° C. An additional 330 mg, mp 55°-58° C., was obtained by concentration of the mother liquor and distillation of the residue; total yield 29%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
lithium N-isopropylcyclohexylamide
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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